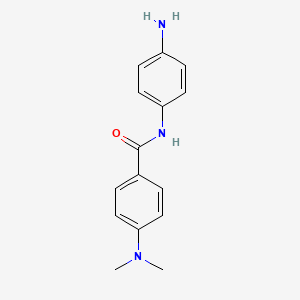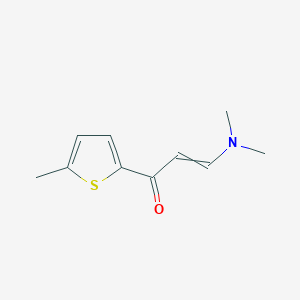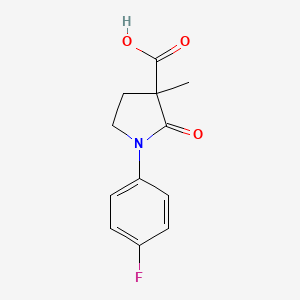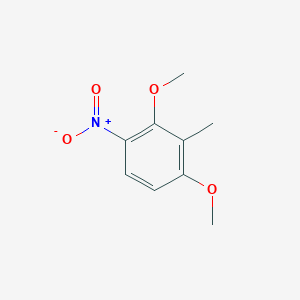
3-Ethyl-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-methoxyaniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features an ethyl group at the third position and a methoxy group at the fourth position on the benzene ring, with an amino group (-NH2) attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to synthesize 3-Ethyl-4-methoxyaniline involves the nitration of 3-ethyl-4-methoxybenzene to form 3-ethyl-4-methoxynitrobenzene, followed by reduction to the corresponding aniline.
Direct Amination: Another method involves the direct amination of 3-ethyl-4-methoxybenzene using ammonia or an amine source under catalytic conditions.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be produced by catalytic hydrogenation of 3-ethyl-4-methoxynitrobenzene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Reductive Amination: Another industrial method involves reductive amination of 3-ethyl-4-methoxybenzaldehyde using ammonia and a reducing agent like sodium borohydride (NaBH4).
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Ethyl-4-methoxyaniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form various derivatives, such as N-alkylated anilines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: N-alkylated anilines.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: 3-Ethyl-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of aromatic amines in biological systems.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
4-Methoxyaniline:
3-Ethylaniline: This compound has an ethyl group at the meta position relative to the amino group.
Uniqueness:
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
3-ethyl-4-methoxyaniline |
InChI |
InChI=1S/C9H13NO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3,10H2,1-2H3 |
InChI-Schlüssel |
ZWVYDKVOUIDDFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B8579871.png)

![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)ethan-1-one](/img/structure/B8579894.png)




